5-bromo-2-(oxolan-2-ylmethyl)-1H-imidazole
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Overview
Description
5-bromo-2-(oxolan-2-ylmethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(oxolan-2-ylmethyl)-1H-imidazole typically involves the reaction of 2-(oxolan-2-ylmethyl)-1H-imidazole with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as column chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(oxolan-2-ylmethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to achieve substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds.
Scientific Research Applications
5-bromo-2-(oxolan-2-ylmethyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-(oxolan-2-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolan-2-ylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-(oxolan-2-ylmethyl)-1H-pyrimidine: Similar structure but with a pyrimidine ring instead of an imidazole ring.
5-bromo-2-(oxolan-2-ylmethyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.
5-bromo-2-(oxolan-2-ylmethyl)-1H-triazole: Features a triazole ring in place of the imidazole ring.
Uniqueness
The uniqueness of 5-bromo-2-(oxolan-2-ylmethyl)-1H-imidazole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the imidazole ring, bromine atom, and oxolan-2-ylmethyl group makes it a versatile compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
5-bromo-2-(oxolan-2-ylmethyl)-1H-imidazole |
InChI |
InChI=1S/C8H11BrN2O/c9-7-5-10-8(11-7)4-6-2-1-3-12-6/h5-6H,1-4H2,(H,10,11) |
InChI Key |
QHGCTTMREYAEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2=NC=C(N2)Br |
Origin of Product |
United States |
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